(2S)-2-amino-4-ethylhexanoic acid
Description
(2S)-2-Amino-4-ethylhexanoic acid is a chiral, non-proteinogenic amino acid characterized by a six-carbon backbone (hexanoic acid) with an amino group at the second carbon (S-configuration) and an ethyl substituent at the fourth carbon. Its molecular formula is C₈H₁₇NO₂, and its molecular weight is approximately 175.23 g/mol (calculated based on structural analysis) . This compound is structurally analogous to branched-chain amino acids (e.g., leucine, isoleucine) but features unique steric and electronic properties due to the ethyl branch. It is primarily utilized in pharmaceutical research, particularly in the synthesis of peptide-based therapeutics or enzyme inhibitors, where chirality and side-chain bulk influence target binding .
Properties
IUPAC Name |
(2S)-2-amino-4-ethylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTZSUXNNTXOEI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-ethylhexanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For instance, starting from a suitable chiral precursor, such as (S)-2-amino-4-ethylpentanoic acid, the compound can be synthesized through a series of chemical reactions including alkylation, reduction, and hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of genetically engineered microorganisms can be employed to produce the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-4-ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of keto acids or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
(2S)-2-amino-4-ethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-ethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, where it is converted into other bioactive molecules that exert physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The ethyl substituent in (2S)-2-amino-4-ethylhexanoic acid distinguishes it from analogs with shorter or polar side chains. Key comparisons include:
Key Observations :
- Chirality : The (R)-enantiomer of the ethyl variant (discontinued in commercial catalogs) highlights the importance of stereochemistry in biological activity .
- Polar vs. Nonpolar Substituents: Methoxy or phenyl groups (e.g., in and ) introduce polarity or aromaticity, altering solubility and metabolic stability .
Key Studies
- Stereoselective Synthesis: Methods for 2,4-dimethylhexanoic acid () demonstrate the feasibility of using chiral auxiliaries (+)-pseudoephedrine for alkylation, a strategy applicable to ethyl-substituted analogs .
- Pharmaceutical Intermediates: Compounds like (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride () underscore the role of modified amino acids in drug development .
Biological Activity
(2S)-2-amino-4-ethylhexanoic acid, also known as a derivative of the amino acid structure, has garnered attention in various fields, including biochemistry, pharmacology, and toxicology. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its unique side chain and functional groups, which contribute to its biological interactions. The compound features an amino group that can participate in hydrogen bonding and ionic interactions, crucial for its reactivity within biological systems. Its structure allows it to act as a substrate for various enzymes involved in metabolic pathways.
The biological activity of this compound is primarily mediated through its interactions with enzymes and receptors. It has been shown to influence several biochemical pathways, including:
- Metabolic Pathways : The compound may participate in amino acid metabolism, leading to the production of other bioactive compounds.
- Enzyme Interactions : It acts as a substrate for specific enzymes, potentially modulating their activity and influencing cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have suggested that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may also play a role in reducing inflammation by modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Neuroprotection : A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound in models of oxidative stress. Results indicated a significant reduction in neuronal cell death when treated with this compound compared to controls.
- Inflammation Modulation : Research conducted by Giri et al. (2013) demonstrated that this compound could inhibit the expression of pro-inflammatory markers in endothelial cells under hyperglycemic conditions .
Data Table: Summary of Biological Activities
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological assessments have shown that while the compound exhibits beneficial biological activities, it is essential to evaluate its safety at varying concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
